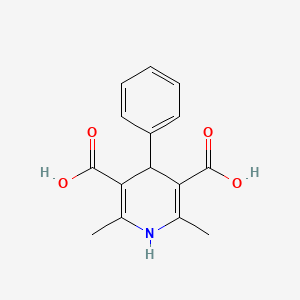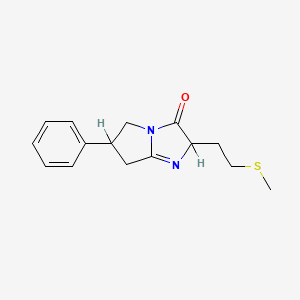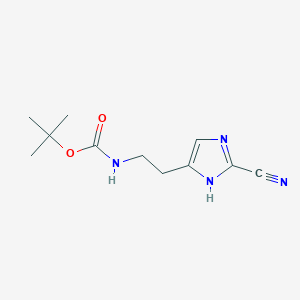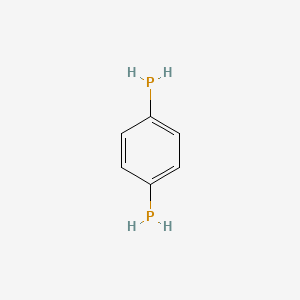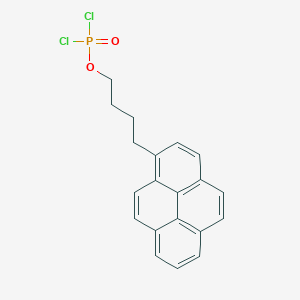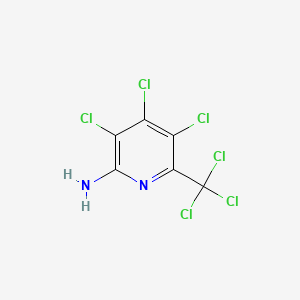
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine is a chlorinated pyridine derivative with the molecular formula C6H2Cl6N2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 3,4,5-trichloropyridine using trichloromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds .
Applications De Recherche Scientifique
3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine include:
Uniqueness
This compound is unique due to its specific chlorination pattern and the presence of both trichloromethyl and amine functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
77468-42-9 |
|---|---|
Formule moléculaire |
C6H2Cl6N2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
3,4,5-trichloro-6-(trichloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(10,11)12)14-5(13)3(1)9/h(H2,13,14) |
Clé InChI |
JIQBAUZXMDOZGT-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1Cl)N)C(Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



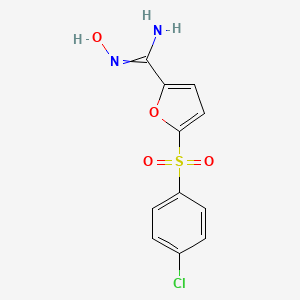
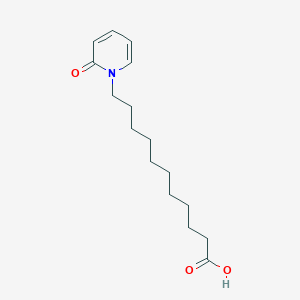
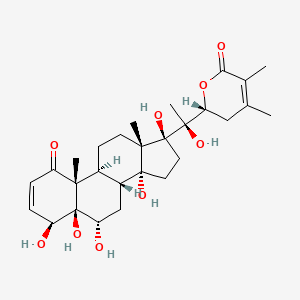
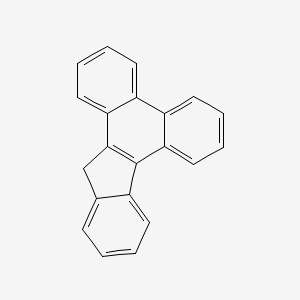
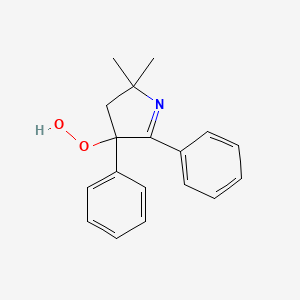
acetate](/img/structure/B14450130.png)

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
